molecular formula C7H3ClF2O4S B15227603 3-(Chlorosulfonyl)-2,5-difluorobenzoic acid

3-(Chlorosulfonyl)-2,5-difluorobenzoic acid

Katalognummer: B15227603
Molekulargewicht: 256.61 g/mol
InChI-Schlüssel: LGBNVUCZKQWBFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chlorosulfonyl)-2,5-difluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,5-difluorobenzoic acid typically involves the chlorosulfonation of 2,5-difluorobenzoic acid. The reaction is carried out by treating 2,5-difluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2,5-difluorobenzoic acid

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction. The reaction mixture is stirred for several hours until the completion of the reaction.

    Product Isolation: The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The crude product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters such as temperature and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chlorosulfonyl)-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.

    Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent. The reaction is carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the chlorosulfonyl group to a sulfone.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid Derivatives: Formed by the reduction of the chlorosulfonyl group.

    Sulfone Derivatives: Formed by the oxidation of the chlorosulfonyl group.

Wissenschaftliche Forschungsanwendungen

3-(Chlorosulfonyl)-2,5-difluorobenzoic acid has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its ability to introduce the sulfonyl functional group into molecules.

    Material Science: It is used in the preparation of functional materials such as polymers and resins with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

Wirkmechanismus

The mechanism of action of 3-(Chlorosulfonyl)-2,5-difluorobenzoic acid involves the reactivity of the chlorosulfonyl group. The chlorosulfonyl group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as lysine, serine, and cysteine. The modification of these residues can alter the activity and function of the target proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the fluorine atoms.

    2,5-Difluorobenzoic acid: Lacks the chlorosulfonyl group.

    Chlorosulfonic acid: Contains the chlorosulfonyl group but lacks the benzoic acid moiety.

Uniqueness

3-(Chlorosulfonyl)-2,5-difluorobenzoic acid is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms on the benzene ring. The combination of these functional groups imparts unique reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Eigenschaften

Molekularformel

C7H3ClF2O4S

Molekulargewicht

256.61 g/mol

IUPAC-Name

3-chlorosulfonyl-2,5-difluorobenzoic acid

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

LGBNVUCZKQWBFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.